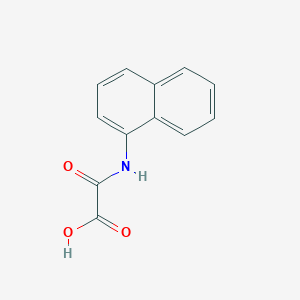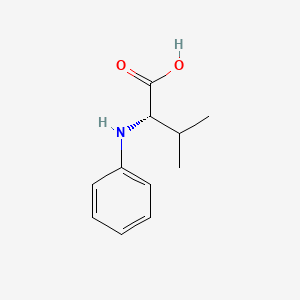![molecular formula C10H9BN2O2 B3049772 [2,2'-Bipyridin]-4-ylboronic acid CAS No. 219609-65-1](/img/structure/B3049772.png)
[2,2'-Bipyridin]-4-ylboronic acid
Overview
Description
2,2’-Bipyridine is a type of bipyridine which is an organic compound with the formula (C5H4N)2. It is a bidentate chelating ligand, forming complexes with many transition metals . Boronic acid is a compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group .
Synthesis Analysis
The synthesis of bipyridine involves the reaction of pyridine with a pyridine derivative . The synthesis of boronic acids often involves the reaction of a boron trihalide with a Grignard or organolithium reagent .Molecular Structure Analysis
The molecular structure of 2,2’-bipyridine consists of two pyridine rings connected at the 2 position . Boronic acids are typically trigonal planar around the boron .Chemical Reactions Analysis
Bipyridine can act as a ligand in coordination chemistry . Boronic acids are known to undergo condensation reactions with compounds containing hydroxyl groups .Physical And Chemical Properties Analysis
Physical and chemical properties of a substance can include color, density, hardness, melting and boiling points . The properties of 2,2’-bipyridine and boronic acid will depend on their specific structures and the conditions under which they are studied .Scientific Research Applications
Dye-Sensitized Solar Cells (DSCs):
- High molar extinction coefficient heteroleptic ruthenium complexes have been synthesized for thin film dye-sensitized solar cells. These complexes show high conversion efficiency and excellent stability under light soaking at 60 degrees C, demonstrating potential for new generation solar cells (Kuang et al., 2006).
- Another study reported an electron-rich heteroaromatic conjugated bipyridine based ruthenium sensitizer for efficient dye-sensitized solar cells, yielding photovoltaic efficiencies of 9.1% under standard sunlight (Abbotto et al., 2008).
Coordination Chemistry and Network Formation:
- Research into the coordination behavior and network formation with 4,4′,6,6′-tetracarboxy-2,2′-bipyridine and 4,4′-dicarboxy-2,2′-bipyridine ligands with rare and alkaline earth metals has been conducted. These studies provide valuable insights into the structure and properties of coordination compounds (Kelly et al., 2008).
Synthetic Applications:
- A study on the microwave-assisted synthesis of 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester has been conducted. This research is significant for introducing metal coordination sites in polyacrylates (Heintz et al., 2017).
Metal-Organic Frameworks (MOFs) for Gas Capture:
- 2,2′-Bipyridine-5,5′-dicarboxylic acid has been used in the synthesis of a zirconium-based metal–organic framework (MOF), showing promise for hydrogen sulfide capture, especially with copper-loaded samples (Nickerl et al., 2014).
Enantioselective Synthesis:
- Research has been conducted on the enantioselective synthesis of an unnatural bipyridyl amino acid and its incorporation into a peptide, demonstrating the potential for introducing metal into structure-forming peptides (Kise & Bowler, 1998).
Photoelectrochemical Experiments:
- Studies on CN-bridged trinuclear Ru complexes and their application in solar light harvesting for photo-electrochemical experiments have been conducted, showing high monochromatic incident photon-to-current conversion efficiencies (Nazeeruddin et al., 1990).
Photolabile Protecting Groups:
- Ruthenium bis(bipyridine) complexes have been synthesized where the inorganic moiety acts as a photolabile protecting group. These complexes are stable in water and release a ligand upon irradiation with visible light, making them suitable for biological applications (Zayat et al., 2006).
Solid-State Forms:
- A study on the solid form landscape of bipyridines, including 2,2′-bipyridine and 4,4′-bipyridine, has been conducted. This research explores the solid-state forms of these compounds, providing valuable insights for crystallography and materials science (Braun et al., 2021).
Catalysis and CO2 Reduction:
- Research on the catalysis and interconversion between formic acid and H2/CO2 using rhodium and ruthenium catalysts has been explored. This work is significant for understanding CO2 fixation and H2 storage (Himeda et al., 2011).
Charge Transfer Complexes:
- The synthesis and study of a charge transfer compound of 2,2′-bipyridine with 3,5-dinitrosalicylic acid has been reported, which is significant for understanding the formation and properties of charge transfer complexes (Singh et al., 2014).
Improved Catalysis for CO2 Reduction:
- A study on Re(bipy-tBu)(CO)3Cl for improved catalytic activity in the reduction of carbon dioxide has been conducted, highlighting advancements in catalysis and CO2 reduction (Smieja & Kubiak, 2010).
Luminescent Properties in Coordination Compounds:
- Comparative preparation and study of zinc complexes with 2,2′-bipyridine and its derivatives have been reported, focusing on their structures and luminescent properties (Xiao et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-pyridin-2-ylpyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKPTWIJWAIVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC=CC=N2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445698 | |
| Record name | AGN-PC-0NBJIO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219609-65-1 | |
| Record name | AGN-PC-0NBJIO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




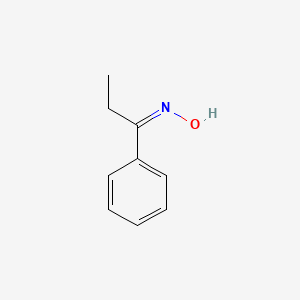
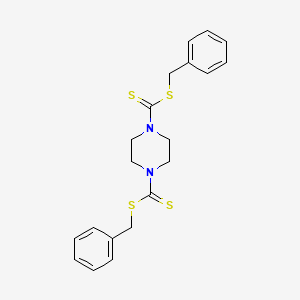

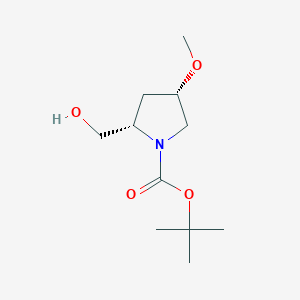
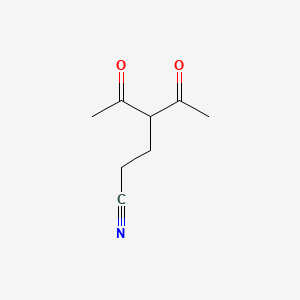

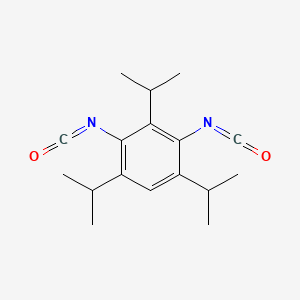
![2-[(Anilinocarbonyl)amino]benzoic acid](/img/structure/B3049705.png)
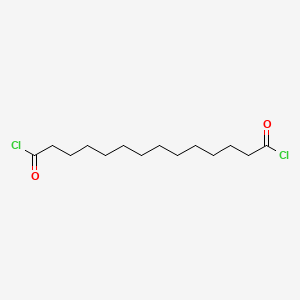
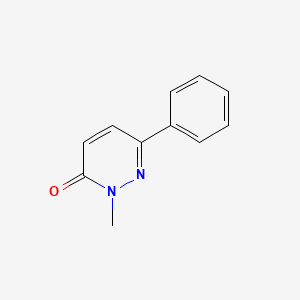
![N,N'-(dimethylsilylene)bis[N-methylacetamide]](/img/structure/B3049708.png)
